3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyridazine core substituted with a 3-methylpyrazol-1-yl group and a 4-(5-methylpyrimidin-2-yl)piperazin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step organic synthesis. One common route includes:
Formation of the pyridazine core: Starting with a suitable dicarbonyl compound, cyclization reactions are employed to form the pyridazine ring.
Substitution with 3-methylpyrazol-1-yl group: This step involves the nucleophilic substitution of the pyridazine ring with 3-methylpyrazole under basic conditions.
Attachment of the 4-(5-methylpyrimidin-2-yl)piperazin-1-yl group: This is achieved through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **3-(3-Methylpyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
- **3-(3-Methylpyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]triazine
Uniqueness
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-13-11-18-17(19-12-13)24-9-7-23(8-10-24)15-3-4-16(21-20-15)25-6-5-14(2)22-25/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYLQYIIFWZGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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